molecular formula C19H23N3O6 B558410 Boc-His(Z)-OH CAS No. 50305-43-6

Boc-His(Z)-OH

Cat. No. B558410
CAS RN: 50305-43-6
M. Wt: 389.4 g/mol
InChI Key: NKTFPUKOHGSCSS-HNNXBMFYSA-N
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Description

Boc-His(Z)-OH, also known as Nα-Boc-Nτ-Z-L-histidine, is a histidine derivative . It has a linear formula of C19H23N3O6 . It is commonly used in laboratory chemicals and synthesis of substances .


Synthesis Analysis

The synthesis of this compound involves the protection of amines with BOC anhydride under catalyst and solvent-free conditions . Another method involves the use of carbonyl diimidazole (CDI) as a coupling reagent to produce the fully protected His analogue .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an unfused imidazole ring, which is a key structural component of the histidine amino acid . The InChI code for this compound is 1S/C19H23N3O6/c1-19(2,3)28-17(25)21-15(16(23)24)9-14-10-22(12-20-14)18(26)27-11-13-7-5-4-6-8-13/h4-8,10,12,15H,9,11H2,1-3H3,(H,21,25)(H,23,24)/t15-/m0/s1 .


Chemical Reactions Analysis

This compound is involved in Boc solid-phase peptide synthesis . The Boc-group plays a pivotal role in the synthesis of multifunctional targets, and its conversion to tert-butyl carbamate is generally the first option .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 389.402 and a density of 1.3±0.1 g/cm3 . It is a solid at room temperature . The exact melting and boiling points are not available .

Mechanism of Action

The mechanism of action of Boc-His(Z)-OH involves the dual protection of amino functions. This process results in products containing one or two Boc-groups, which are derived from the dual protection of amines and amides .

Safety and Hazards

Boc-His(Z)-OH is associated with several hazard statements, including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation and breathing vapors, mist, or gas .

Relevant Papers

The relevant papers retrieved provide valuable insights into the synthesis, properties, and applications of this compound . These papers highlight the importance of this compound in the field of peptide synthesis and its potential applications in various research areas.

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6/c1-19(2,3)28-17(25)21-15(16(23)24)9-14-10-22(12-20-14)18(26)27-11-13-7-5-4-6-8-13/h4-8,10,12,15H,9,11H2,1-3H3,(H,21,25)(H,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTFPUKOHGSCSS-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547411
Record name 1-[(Benzyloxy)carbonyl]-N-(tert-butoxycarbonyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50305-43-6
Record name 1-[(Benzyloxy)carbonyl]-N-(tert-butoxycarbonyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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